molecular formula C19H16N2O5 B13553425 methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

methyl 2-{[(2E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino}benzoate

Cat. No.: B13553425
M. Wt: 352.3 g/mol
InChI Key: XGALPYGWESRRSX-UKTHLTGXSA-N
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Description

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is an organic compound with a complex structure that includes a cyano group, a hydroxy group, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate typically involves multiple steps. One common method includes the reaction of 2-hydroxy-5-methoxybenzaldehyde with malononitrile in the presence of a base to form the intermediate compound. This intermediate is then reacted with methyl 2-aminobenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the cyano group can produce a primary amine.

Scientific Research Applications

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with proteins or enzymes, potentially inhibiting their activity. The cyano group can also participate in interactions with nucleophilic sites on biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-[2-cyano-3-(2-hydroxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the methoxy group.

    Methyl 2-[2-cyano-3-(2-methoxyphenyl)prop-2-enamido]benzoate: Similar structure but lacks the hydroxy group.

    Methyl 2-[2-cyano-3-(2-hydroxy-5-methylphenyl)prop-2-enamido]benzoate: Similar structure but has a methyl group instead of a methoxy group.

Uniqueness

Methyl 2-[2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enamido]benzoate is unique due to the presence of both hydroxy and methoxy groups, which can enhance its reactivity and potential interactions with biological targets. This dual functionality can make it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C19H16N2O5

Molecular Weight

352.3 g/mol

IUPAC Name

methyl 2-[[(E)-2-cyano-3-(2-hydroxy-5-methoxyphenyl)prop-2-enoyl]amino]benzoate

InChI

InChI=1S/C19H16N2O5/c1-25-14-7-8-17(22)12(10-14)9-13(11-20)18(23)21-16-6-4-3-5-15(16)19(24)26-2/h3-10,22H,1-2H3,(H,21,23)/b13-9+

InChI Key

XGALPYGWESRRSX-UKTHLTGXSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)O)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(=O)OC

Canonical SMILES

COC1=CC(=C(C=C1)O)C=C(C#N)C(=O)NC2=CC=CC=C2C(=O)OC

Origin of Product

United States

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